molecular formula C10H12N2O B8756308 2-tert-Butyl-5-hydroxy-isonicotinonitrile CAS No. 69213-44-1

2-tert-Butyl-5-hydroxy-isonicotinonitrile

Cat. No. B8756308
CAS RN: 69213-44-1
M. Wt: 176.21 g/mol
InChI Key: WRNQCAVPLLHVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-5-hydroxy-isonicotinonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyl-5-hydroxy-isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-5-hydroxy-isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69213-44-1

Product Name

2-tert-Butyl-5-hydroxy-isonicotinonitrile

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-tert-butyl-5-hydroxypyridine-4-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-10(2,3)9-4-7(5-11)8(13)6-12-9/h4,6,13H,1-3H3

InChI Key

WRNQCAVPLLHVGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A neat mixture of 2-(1,1-dimethylethyl)-5-ethoxyoxazole (17 g., 0.1 mole) and acrylonitrile (6.1 g., 0.11 mole) is stirred and heated at 70°-75° C. for 16 hours. The resulting dark reaction mixture is cooled to 20° C. and chromatographed on silica gel (600 g.). Elution with 1% methanol in chloroform (4.35 l.) yields recovered 2-(1,1-dimethylethyl)-5-ethoxyoxazole (10.7 g., 63% recovery). Continued elution with the same eluant (300 ml.) affords impure product (3.2 g.). Further elution with the same eluant (2.5 l.) gives the desired product as a solid (6.5 g., 37%), m.p. 185°-195° C. Two recrystallizations of the latter from methanol-water (1:1; v:v) provides an analytical sample of 4-cyano-6-(1,1-dimethylethyl)-3-pyridinol as colorless crystals (4.5 g., 26%), m.p. 201°-202° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Yield
37%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.